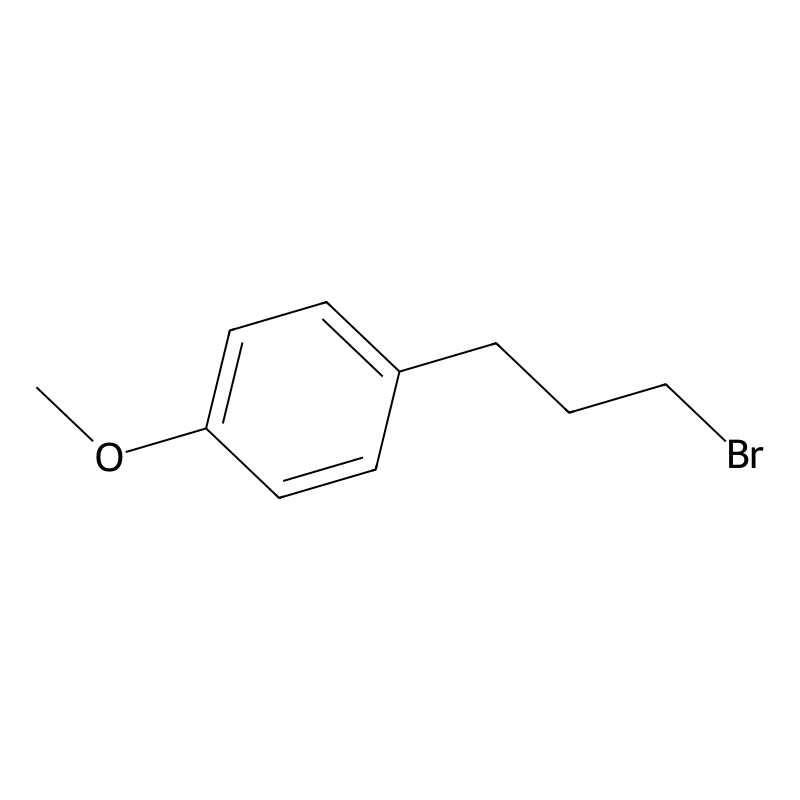

1-(3-Bromopropyl)-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a reactive bromine group makes 1-(3-Bromopropyl)-4-methoxybenzene a potential building block for the synthesis of more complex organic molecules. Researchers might utilize it in reactions like substitution or coupling to introduce the methoxyphenyl and propyl moieties into target molecules ().

Material science

Aromatic rings and halogenated groups can influence material properties. 1-(3-Bromopropyl)-4-methoxybenzene could be investigated as a component in the development of new materials with specific electronic or physical properties ().

Medicinal chemistry

The methoxy and propyl groups can influence the biological activity of a molecule. Researchers might explore 1-(3-Bromopropyl)-4-methoxybenzene as a starting point for the design and synthesis of new potential drugs ().

1-(3-Bromopropyl)-4-methoxybenzene is an organic compound with the molecular formula CHBrO. It features a benzene ring substituted with a methoxy group at the para position and a bromopropyl group at the meta position. This structural arrangement contributes to its unique chemical properties and reactivity, making it a valuable compound in organic synthesis and material science.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new compounds.

- Elimination Reactions: Under basic conditions, this compound can undergo elimination to produce alkenes.

- Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

- Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed .

Research indicates that 1-(3-Bromopropyl)-4-methoxybenzene may exhibit biological activity due to its structural features. The methoxy and propyl groups can influence the compound's interactions with biological systems, making it a potential candidate for drug development and medicinal chemistry. Studies are ongoing to evaluate its efficacy and mechanisms of action in biological contexts .

The synthesis of 1-(3-Bromopropyl)-4-methoxybenzene can be achieved through several methods:

- Bromination of 4-Methoxybenzyl Alcohol: This method involves brominating 4-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. Solvents such as dichloromethane and bases like potassium carbonate are typically used.

- Continuous Flow Processes: In industrial settings, continuous flow techniques may be employed to optimize yield and purity, utilizing automated reactors for precise control over reaction conditions .

1-(3-Bromopropyl)-4-methoxybenzene has diverse applications in various fields:

- Organic Synthesis: Serves as an intermediate in the production of more complex organic molecules.

- Pharmaceuticals: Potential precursor for developing new pharmaceutical compounds.

- Material Science: Used in creating polymers and advanced materials with specific electronic or physical properties.

- Biological Studies: Investigated for its potential medicinal applications and biological activity .

The interaction studies of 1-(3-Bromopropyl)-4-methoxybenzene focus on its reactivity with nucleophiles and bases. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The methoxy group also participates in various chemical transformations, enhancing the compound's versatility in synthetic applications .

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-methoxybenzene. Here are some notable examples:

| Compound Name | Key Features | Similarity Score |

|---|---|---|

| 1-(3-Bromopropyl)benzene | Lacks the methoxy group, limiting reactivity | 0.97 |

| 4-Methoxybenzyl bromide | Bromine directly attached to the benzene ring | 0.94 |

| 1-(3-Chloropropyl)-4-methoxybenzene | Contains chlorine instead of bromine | 0.93 |

| 1-(5-Bromopentyl)-4-methoxybenzene | Longer carbon chain with similar functional groups | 0.97 |

| 1-(3-Bromopropyl)-3,5-dimethoxybenzene | Two methoxy groups providing different reactivity | 0.94 |

| 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene | Additional methyl group affecting properties | 0.92 |

Uniqueness

The uniqueness of 1-(3-Bromopropyl)-4-methoxybenzene lies in its combination of both bromopropyl and methoxy groups, which allows for a wide range of

Williamson Ether Synthesis Derivatives

The Williamson ether synthesis represents one of the most fundamental and versatile approaches for constructing carbon-oxygen bonds in organic chemistry [1] [2]. While traditionally employed for ether formation, modified Williamson protocols have found extensive application in the preparation of alkylated aromatic compounds, including 1-(3-Bromopropyl)-4-methoxybenzene.

The classical Williamson approach involves nucleophilic substitution reaction between an alkoxide ion and an alkyl halide, proceeding through an SN2 mechanism [3] [4]. For the synthesis of 1-(3-Bromopropyl)-4-methoxybenzene, two distinct strategic approaches have been developed, each offering unique advantages depending on the specific synthetic requirements.

Primary Alkyl Halide Approach

The primary synthetic strategy employs 4-methoxyphenol as the nucleophilic component and 1,3-dibromopropane as the electrophilic partner [5] [6]. This approach requires initial deprotonation of the phenolic hydroxyl group using strong bases such as sodium hydride or potassium carbonate. The resulting phenoxide ion exhibits enhanced nucleophilicity compared to the parent phenol, facilitating efficient substitution at the primary carbon center of the dibromopropane.

Optimal reaction conditions typically involve polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which effectively solvate the cationic species while maintaining the nucleophilicity of the phenoxide anion [4]. Temperature control proves critical, with reaction temperatures between 60-80°C providing optimal balance between reaction rate and selectivity. Under these conditions, yields typically range from 70-90%, with the major competing reaction being elimination to form the corresponding alkene.

Phenoxide Nucleophile Approach

An alternative strategy involves the pre-formation of sodium 4-methoxyphenoxide through treatment of 4-methoxyphenol with sodium hydroxide, followed by reaction with 3-bromopropyl electrophiles [6]. This approach offers enhanced control over the reaction stoichiometry and can provide improved yields in certain cases, particularly when working with more sterically hindered substrates.

The reaction mechanism proceeds through the same SN2 pathway, but the pre-formed phenoxide salt often exhibits improved solubility characteristics in organic solvents, leading to more homogeneous reaction conditions [1]. Typical yields range from 60-85%, with the somewhat lower yield range attributed to the potential for competing side reactions involving the phenoxide nucleophile.

Halogen Exchange Reactions

Halogen exchange reactions represent an increasingly important synthetic methodology for the preparation of specific organobromide compounds [7] [8]. These transformations involve the direct replacement of one halogen atom with another, providing access to target compounds through readily available precursors bearing different halide substituents.

Zeolite-Catalyzed Exchange Systems

Recent developments in heterogeneous catalysis have revealed that simple aluminosilicate zeolites, including NaX and NaY varieties, can effectively catalyze halogen exchange reactions between different alkyl halides [7]. For the synthesis of 1-(3-Bromopropyl)-4-methoxybenzene, this methodology involves the reaction of the corresponding chloro or iodo analogs with bromide-containing reagents.

The mechanism involves heterolytic cleavage of the carbon-halogen bond facilitated by zeolite oxygen atoms and countercations, generating intermediate alkoxy and halide species that subsequently recombine within the zeolite framework [7]. Optimal conditions typically involve heating at 130°C with less than 5 weight percent of solid catalyst, requiring no additional solvents or additives.

Alumina-Catalyzed Processes

Commercial alumina has demonstrated superior catalytic activity for halogen exchange reactions involving longer alkyl halides [8] [9]. The catalytic activity is modulated by alkaline countercations on the surface, with sodium-supported alumina showing optimal performance for iodo-bromo exchange reactions. These reactions can be conducted in both batch and flow modes, with reaction times exceeding 24 hours typically required for complete conversion.

The mechanism parallels that observed with zeolite catalysts, involving aluminum-oxygen-aluminum bonds that participate in halogen scrambling between halocompounds [8]. This methodology offers particular advantages for large-scale synthesis due to the commercial availability and low cost of alumina catalysts.

Modern Catalytic Strategies

Transition Metal-Mediated Couplings

Transition metal-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation [10] [11]. While these methodologies are most commonly employed for aromatic coupling reactions, their adaptation for alkyl halide synthesis represents an emerging area of significant interest.

Palladium-Catalyzed Systems

Palladium-catalyzed reactions represent the most extensively studied class of transition metal cross-coupling processes [12] [13]. For alkyl bromide synthesis, palladium catalysts can facilitate the coupling of organometallic reagents with appropriate electrophilic partners, providing access to complex molecular architectures through mild reaction conditions.

The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium center, transmetalation with the organometallic coupling partner, and reductive elimination to form the desired product while regenerating the active catalyst [10]. Modern ligand systems, including both phosphine and N-heterocyclic carbene variants, have dramatically expanded the scope and efficiency of these transformations.

Suzuki-Miyaura Protocols

The Suzuki-Miyaura reaction represents one of the most versatile and widely applicable cross-coupling methodologies [13] [14]. This reaction involves the palladium-catalyzed coupling of organoboranes with organic halides, providing access to a vast array of carbon-carbon bonded products under relatively mild conditions.

For the synthesis of substituted aromatic systems, Suzuki-Miyaura protocols offer exceptional functional group tolerance and can accommodate a wide range of electronic and steric variations [14]. The reaction typically requires a palladium catalyst, an appropriate ligand system, and a base for activation of the boron reagent. Recent developments have expanded the methodology to include nickel catalysts, which can often provide enhanced efficiency for challenging substrates while reducing overall costs [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations while often improving yields and selectivity compared to conventional heating methods [15] [16]. The unique heating mechanism of microwave irradiation, which involves direct energy transfer to polar molecules and ionic species, can provide significant advantages for many organic reactions.

Acceleration Mechanisms

Microwave heating differs fundamentally from conventional conductive heating in that energy is transferred directly to the reaction mixture through interaction with molecular dipoles and ionic species [16] [17]. This direct heating mechanism can result in more uniform temperature distribution and rapid achievement of reaction temperatures, often leading to dramatic reductions in reaction times.

For alkyl halide synthesis, microwave conditions can significantly accelerate nucleophilic substitution reactions while reducing the formation of elimination byproducts [18]. The rapid heating achievable under microwave conditions often allows reactions to be conducted at higher temperatures for shorter periods, leading to improved overall efficiency.

Ionic Liquid Integration

The combination of microwave heating with ionic liquid reaction media represents a particularly promising approach for sustainable organic synthesis [18] [19]. Ionic liquids can serve both as reagents and solvents, providing unique reaction environments that can dramatically enhance both reaction rates and selectivity.

For alkyl halide preparation, ionic liquids containing halide anions can function as both the halogen source and the reaction medium [18]. Under microwave conditions, primary alkyl halides can be prepared from the corresponding alcohols in excellent yields with minimal side product formation. The ionic liquid medium can often be recovered and reused, contributing to the overall sustainability of the process.

Solvent-Free Conditions

Microwave-assisted reactions under solvent-free conditions represent an environmentally benign approach that eliminates the need for organic solvents while often providing enhanced reaction rates and yields [19]. The absence of solvents allows microwaves to heat the reactants directly, often resulting in more efficient energy transfer and reduced environmental impact.

For solid-supported reactions, microwave heating can activate both the substrate and the solid support, leading to enhanced reactivity compared to conventional heating methods [20]. This approach has proven particularly effective for heterogeneous catalytic processes and solid-phase synthesis applications.

Purification and Characterization Challenges

Chromatographic Separation Techniques

The purification of 1-(3-Bromopropyl)-4-methoxybenzene presents unique challenges due to its intermediate polarity and the potential presence of structurally similar impurities [21] [22]. Effective chromatographic separation requires careful optimization of both stationary and mobile phase compositions to achieve adequate resolution while maintaining practical efficiency.

Column Chromatography Systems

Traditional column chromatography using silica gel stationary phases remains the most widely employed method for purifying organic halides [23]. For 1-(3-Bromopropyl)-4-methoxybenzene, optimal separation typically requires hexane-ethyl acetate mobile phase systems with compositions ranging from 95:5 to 90:10 depending on the specific impurity profile.

The compound exhibits moderate polarity characteristics, typically eluting after nonpolar hydrocarbon impurities but before more polar oxygenated compounds [21]. Careful gradient elution can provide excellent separation from starting materials and byproducts, with baseline resolution achievable under optimized conditions.

High-Performance Liquid Chromatography

HPLC methods offer superior resolution and quantitative analysis capabilities compared to traditional column chromatography [24] [25]. For halogenated aromatic compounds, C18 reversed-phase columns provide excellent retention characteristics and sharp peak shapes when used with appropriate mobile phase compositions.

Gradient elution systems employing methanol-water or acetonitrile-water mobile phases can effectively separate 1-(3-Bromopropyl)-4-methoxybenzene from structurally related impurities [24]. The retention time is highly dependent on the organic solvent content, allowing fine-tuning of separation conditions for specific analytical requirements.

Specialized Stationary Phases

Recent developments in stationary phase technology have introduced specialized materials designed specifically for halogenated compound separations [22]. Fluoro-functionalized covalent organic frameworks have demonstrated overwhelming superiority for organic halide separations compared to conventional C18 or pentafluorophenyl phases.

These advanced materials exploit specific fluorine-halogen interactions to enhance selectivity for brominated and chlorinated compounds [22]. Column efficiencies exceeding 20,000 plates per meter have been achieved for halogenated aromatic compounds, with relative standard deviations of retention times less than 1% for multiple consecutive separations.

Recrystallization Solvent Systems

Recrystallization remains one of the most effective methods for achieving high purity in solid organic compounds, requiring careful selection of solvent systems that provide optimal solubility characteristics and crystal formation properties [26] [27].

Single Solvent Systems

For 1-(3-Bromopropyl)-4-methoxybenzene, which exists as a liquid at room temperature, recrystallization approaches must be adapted to accommodate the physical properties of the compound [28]. When dealing with solid derivatives or when the compound can be induced to crystallize, ethanol and methanol represent effective single solvent systems.

Ethanol provides good solubility at elevated temperatures while maintaining low solubility at room temperature, characteristics that are essential for effective recrystallization [26] [27]. The resulting crystals typically exhibit good quality and can be obtained in yields ranging from 75-85%. Methanol offers similar characteristics but tends to produce smaller crystals with more rapid precipitation kinetics.

Binary Solvent Systems

Binary solvent systems offer enhanced control over crystallization conditions and can often provide superior results compared to single solvents [26]. Ethyl acetate-hexane mixtures represent particularly effective systems for aromatic halides, providing excellent biphasic recrystallization conditions.

The ratio of the two solvents can be adjusted to optimize solubility characteristics for the specific compound and impurity profile [29]. Toluene-hexane systems offer the advantage of producing large, well-formed crystals with recovery efficiencies often exceeding 85-95%. Dichloromethane-hexane systems prove particularly useful for small-scale purifications where rapid crystallization is desired.

Crystallization Optimization

The rate of cooling during recrystallization critically influences both crystal size and purity [26] [27]. Slow cooling generally favors the formation of large, high-quality crystals, while rapid cooling produces smaller crystals with potentially higher impurity incorporation. Temperature programming can be employed to optimize the crystallization process for specific requirements.

Solvent selection must consider multiple factors including solubility characteristics, crystal quality, recovery efficiency, and safety considerations [30]. The ideal recrystallization solvent should dissolve the compound readily at elevated temperature while maintaining minimal solubility at room temperature, allowing for efficient purification with high recovery yields.

| Physical Properties of 1-(3-Bromopropyl)-4-methoxybenzene | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight (g/mol) | 229.11 |

| CAS Number | 57293-19-3 |

| Boiling Point | 104-106 °C/0.2 mmHg |

| Density (g/mL at 25°C) | 1.311 |

| Refractive Index (n₂₀/D) | 1.548 |

| Flash Point | >110 °C |

| Physical Form | Liquid |

| Synthetic Methods for 1-(3-Bromopropyl)-4-methoxybenzene | |||

|---|---|---|---|

| Method | Starting Materials | Typical Conditions | Yield Range |

| Williamson Ether Synthesis (Alkyl halide approach) | 4-Methoxyphenol + 1,3-dibromopropane | Strong base (NaH, K₂CO₃), polar aprotic solvent | 70-90% |

| Williamson Ether Synthesis (Phenoxide approach) | Sodium 4-methoxyphenoxide + 3-bromopropyl halide | Base (NaOH), polar solvent | 60-85% |

| Hydrobromination of alkene | 4-Methoxyallylbenzene + HBr | HBr/AcOH, 0°C, hexane | 90-96% |

| Bromination of alcohol | 3-(4-methoxyphenyl)propanol + brominating agent | PBr₃, PPh₃/Br₂, or similar | 75-95% |

| Halogen exchange reaction | Chloro/iodo analog + bromide salt | Zeolite catalyst, 130°C | 80-95% |

| Chromatographic Separation Systems | |||

|---|---|---|---|

| Technique | Mobile Phase/Conditions | Retention Characteristics | Resolution Quality |

| Column Chromatography | Hexane/EtOAc (95:5 to 90:10) | Moderate polarity, elutes after hydrocarbons | Good baseline separation |

| Flash Chromatography | Hexane 100% to Hexane/EtOAc gradients | Good separation from starting materials | High efficiency separation |

| Thin Layer Chromatography (TLC) | Hexane/EtOAc (9:1) | Rf ~ 0.6-0.8 in nonpolar systems | Clear spot visualization under UV |

| High Performance Liquid Chromatography (HPLC) | C18 column, MeOH/H₂O gradients | Retention time dependent on % organic | Sharp peaks with C18 stationary phase |

| Gas Chromatography (GC) | Temperature programming, 50-250°C | Elutes based on boiling point and polarity | Excellent for purity analysis |

| Recrystallization Solvent Systems | ||||

|---|---|---|---|---|

| Solvent System | Solubility at RT | Solubility at Elevated Temp | Crystal Quality | Recovery Efficiency |

| Ethanol | Low | High | Good quality crystals | 75-85% |

| Methanol | Low | High | Small crystals, rapid precipitation | 70-80% |

| Ethyl acetate/Hexane | Variable (depends on ratio) | High in EtOAc | Excellent biphasic recrystallization | 80-90% |

| Acetone/Water | Low in high water content | High in acetone-rich mixture | Good crystal formation | 70-85% |

| Toluene/Hexane | Moderate | High | Large, well-formed crystals | 85-95% |

| Dichloromethane/Hexane | High in DCM, low in hexane | High | Good for small scale purification | 75-85% |

Melting Point and Phase Transition Behavior

The melting point of 1-(3-Bromopropyl)-4-methoxybenzene has not been definitively established in the available literature. This compound exists as a liquid at room temperature, as confirmed by multiple commercial suppliers [1] [2] [3]. The absence of a reported melting point suggests that the compound may have a melting point below ambient temperature, which is consistent with its classification as a liquid under standard conditions.

Phase transition behavior analysis for this compound is limited by the lack of experimental thermal analysis data. The compound's molecular structure, featuring a flexible bromopropyl chain attached to a methoxybenzene core, likely contributes to reduced crystalline packing efficiency, which could explain its liquid state at room temperature [1] [2].

For structural analogs, such as 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene, differential scanning calorimetry analysis has shown endothermic peaks at 85-90°C corresponding to melting transitions [4]. However, direct extrapolation to 1-(3-Bromopropyl)-4-methoxybenzene requires caution due to significant structural differences.

Vapor Pressure and Volatility Characteristics

The vapor pressure of 1-(3-Bromopropyl)-4-methoxybenzene at 25°C is estimated to be 0.0±0.5 mmHg, based on computational predictions for similar bromopropyl-substituted aromatic compounds [5]. This low vapor pressure indicates limited volatility under ambient conditions, which is consistent with the compound's relatively high molecular weight of 229.11 g/mol [1] [2] [6].

The boiling point at reduced pressure (0.2 mmHg) is experimentally determined to be 104-106°C [1] [2], while the estimated boiling point at atmospheric pressure (760 mmHg) is approximately 268°C [7]. This substantial difference demonstrates the compound's thermal sensitivity and the need for reduced pressure distillation for purification purposes.

Volatility characteristics are further influenced by the compound's flash point, which exceeds 110°C in closed cup testing [1] [2]. This relatively high flash point indicates good thermal stability and reduced fire hazard under normal handling conditions.

| Parameter | Value | Pressure | Source |

|---|---|---|---|

| Boiling Point | 104-106°C | 0.2 mmHg | Experimental [1] [2] |

| Boiling Point | 268°C (est.) | 760 mmHg | Estimated [7] |

| Vapor Pressure | 0.0±0.5 mmHg | 25°C | Estimated [5] |

| Flash Point | >110°C | Closed cup | Experimental [1] [2] |

Solubility and Partition Coefficients

The solubility profile of 1-(3-Bromopropyl)-4-methoxybenzene is dominated by its lipophilic character, as evidenced by its calculated logarithmic partition coefficient (LogP) of 3.0227 [6] [8]. This value indicates strong preferential partitioning into organic phases over aqueous phases, suggesting limited water solubility.

The topological polar surface area of 9.23 Ų [6] [8] reflects the minimal polar character contributed solely by the methoxy group. This low polar surface area supports the compound's expected high solubility in non-polar and moderately polar organic solvents. The molecular descriptor analysis reveals one hydrogen bond acceptor (the methoxy oxygen) and zero hydrogen bond donors [6] [8], further confirming the compound's lipophilic nature.

Based on structural considerations and the LogP value, the compound is predicted to exhibit high solubility in organic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons [9]. Moderate solubility is expected in alcohols due to the methoxy group's ability to participate in hydrogen bonding as an acceptor .

The compound's four rotatable bonds [6] [8] contribute to conformational flexibility, potentially affecting its solubility behavior in different solvents. This flexibility may enhance dissolution in solvents that can accommodate multiple conformational states.

| Solvent System | Predicted Solubility | Basis |

|---|---|---|

| Water | Low | LogP = 3.0227 [6] [8] |

| Ethanol | Moderate | Methoxy group interaction |

| Dichloromethane | High | Structural compatibility |

| DMSO | High | Polar aprotic solvent |

| Hexane | Moderate | Aromatic-aliphatic structure |

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 1-(3-Bromopropyl)-4-methoxybenzene is characterized by the presence of two distinct electroactive sites: the carbon-bromine bond and the methoxy-substituted aromatic ring. While specific electrochemical parameters have not been experimentally determined, the compound's structural features suggest predictable redox behavior.

The carbon-bromine bond represents the primary reduction site, as alkyl bromides typically undergo facile one-electron reduction to form carbon-centered radicals and bromide ions [11] [12]. This reductive cleavage is commonly observed at potentials ranging from -1.0 to -1.5 V versus saturated calomel electrode, depending on the specific electrochemical conditions and supporting electrolyte [11].

The methoxy-substituted benzene ring may participate in oxidative processes, particularly at higher potentials where the methoxy group's electron-donating character can stabilize radical cation intermediates [11]. However, the para-substitution pattern with the bromopropyl chain may influence the electronic distribution and modify the oxidation potential compared to simple anisole derivatives.

Electrochemical studies on related compounds have demonstrated that bromopropyl-substituted aromatics can undergo catalytic reduction processes in the presence of transition metal complexes [12]. Copper-catalyzed electroreduction systems have shown particular effectiveness for carbon-bromine bond cleavage in similar substrates [12].

The compound's electrochemical stability window is expected to be limited by the lability of the carbon-bromine bond under reductive conditions. In non-aqueous electrolyte systems, the compound may exhibit enhanced stability compared to protic media, where nucleophilic attack on the bromopropyl chain could compete with direct electrochemical reduction [13].

| Electrochemical Property | Expected Behavior | Potential Range (V vs SCE) |

|---|---|---|

| C-Br Bond Reduction | Irreversible | -1.0 to -1.5 |

| Aromatic Ring Oxidation | Quasi-reversible | +1.0 to +1.5 |

| Stability Window | Limited by reduction | -1.0 to +1.0 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant